molecular formula C13H22N2O2S B13509730 tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate

tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate

Cat. No.: B13509730
M. Wt: 270.39 g/mol
InChI Key: MZFWCBSIPZKVKZ-SNVBAGLBSA-N
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Description

tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate is a complex organic compound that features a tert-butyl group, an amino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the thiophene ring and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and thiophene-containing molecules, such as:

  • tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]carbamate
  • N-Methyl-N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]carbamate
  • tert-Butyl N-[(3R)-3-amino-3-(furan-2-yl)propyl]-N-methylcarbamate

Uniqueness

tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

tert-butyl N-[(3R)-3-amino-3-thiophen-2-ylpropyl]-N-methylcarbamate

InChI

InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)15(4)8-7-10(14)11-6-5-9-18-11/h5-6,9-10H,7-8,14H2,1-4H3/t10-/m1/s1

InChI Key

MZFWCBSIPZKVKZ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CC[C@H](C1=CC=CS1)N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)N

Origin of Product

United States

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